2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid
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Overview
Description
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is an organic compound characterized by the presence of an oxirane ring, a carboxylic acid group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with ethyl oxirane under acidic or basic conditions. The reaction is catalyzed by a suitable catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)oxirane: Similar structure but lacks the ethyl and carboxylic acid groups.
2-Ethyl-3-methyl-oxirane: Similar oxirane ring but different substituents.
4-Methoxyphenyloxirane: Similar aromatic ring but different functional groups
Uniqueness
2-Ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, carboxylic acid group, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
769073-61-2 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-ethyl-3-(4-methoxyphenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-3-12(11(13)14)10(16-12)8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
JWCUMGKSHWZEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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